molecular formula C5H5N3 B062083 2-Methyl-1H-imidazole-1-carbonitrile CAS No. 175351-38-9

2-Methyl-1H-imidazole-1-carbonitrile

Cat. No. B062083
M. Wt: 107.11 g/mol
InChI Key: VTRGMFPXUFRLKC-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-1-carbonitrile is a derivative of imidazole, a crucial scaffold in heterocyclic chemistry, known for its presence in numerous biologically active compounds and applications in various chemical reactions. The compound has garnered attention for its unique properties and potential applications in synthetic chemistry.

Synthesis Analysis

The synthesis of 2-Methyl-1H-imidazole-1-carbonitrile and its derivatives involves cine-substitution reactions, as demonstrated by the first synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitrile and its 2-methyl derivative (Suwiński & Świerczek, 1998). These compounds are obtained by treating 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol solution, showcasing a method for synthesizing imidazole carbonitriles.

Molecular Structure Analysis

The molecular structure of substituted 1H-imidazole-4,5-dicarbonitrile compounds, including those with a 2-methyl group, was elucidated, revealing steric repulsion and nonplanarity in the molecules (Bats, Schell, & Engels, 2013). This structural information is vital for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

2-Methyl-1H-imidazole-1-carbonitrile participates in various chemical reactions, indicating its versatility. For example, the reaction with β-lactam carbenes and 2-pyridyl isonitriles, followed by acidic hydrolysis, produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating its utility in synthesizing novel compounds with potential applications as fluorescent probes for mercury ion detection (Shao et al., 2011).

Physical Properties Analysis

The synthesis and characterization of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), derived from 2-amino-1H-imidazole-4,5-dicarbonitrile, reveal its high thermal stability with a decomposition temperature of 369 °C, highlighting the physical robustness of this compound and related derivatives (Lewczuk et al., 2020).

Chemical Properties Analysis

The reactivity of 2-Methyl-1H-imidazole-1-carbonitrile towards different chemical transformations underscores its chemical properties. For instance, the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives via cyclocondensation highlights its potential in creating biologically relevant structures (Khalafy, Marjani, & Salami, 2014).

Safety And Hazards

The safety information for 2-Methyl-1H-imidazole-1-carbonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methylimidazole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-5-7-2-3-8(5)4-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRGMFPXUFRLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578043
Record name 2-Methyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-imidazole-1-carbonitrile

CAS RN

175351-38-9
Record name 2-Methyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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